4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one
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Overview
Description
4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one is an organic compound that belongs to the class of quinolinones It is characterized by a quinoline core structure with a 4-chlorophenyl substituent at the 4-position and a ketone functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a suitable ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: A compound with a similar phenyl ring structure but different functional groups.
4-Chlorothiophenol: Another related compound with a thiol group instead of a ketone.
4-Chlorophenylacetylene: A compound with an acetylene group attached to the phenyl ring.
Uniqueness
4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one is unique due to its specific quinoline core structure and the presence of both a 4-chlorophenyl substituent and a ketone group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H12ClNO |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-6-4-10(5-7-11)12-8-9-17-13-2-1-3-14(18)15(12)13/h4-9H,1-3H2 |
InChI Key |
HSXKMTABKZDRCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=CC(=C2C(=O)C1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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